molecular formula C41H39N5O7 B12901598 N-Benzoyl-2'-DMT-3'-O-2-propenyl Adenosine

N-Benzoyl-2'-DMT-3'-O-2-propenyl Adenosine

Cat. No.: B12901598
M. Wt: 713.8 g/mol
InChI Key: NBVDRMUHPINBAS-MUMPVVMASA-N
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Description

N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine is a synthetic nucleoside analog. This compound is characterized by the presence of a benzoyl group at the N6 position, a dimethoxytrityl (DMT) group at the 5’ position, and a propenyl group at the 3’ position of the adenosine molecule. These modifications enhance the stability and functionality of the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine typically involves multiple steps, including the protection of hydroxyl groups, selective benzoylation, and the introduction of the propenyl group. The process begins with the protection of the 5’-hydroxyl group using a dimethoxytrityl (DMT) group. The N6 position is then benzoylated using benzoyl chloride in the presence of a base such as pyridine. Finally, the 3’-hydroxyl group is modified with a propenyl group using propenyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities, often involving the use of specialized reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzoyl group enhances the compound’s stability, while the propenyl group allows for further chemical modifications. The DMT group protects the 5’-hydroxyl group during synthesis and can be removed to expose the reactive site for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine is unique due to its specific combination of protective groups and the propenyl modification, which provides enhanced stability and versatility in chemical synthesis .

Properties

Molecular Formula

C41H39N5O7

Molecular Weight

713.8 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-prop-2-enoxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C41H39N5O7/c1-4-23-51-36-33(53-40(35(36)47)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-11-7-5-8-12-27)24-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h4-22,25-26,33,35-36,40,47H,1,23-24H2,2-3H3,(H,42,43,45,48)/t33-,35-,36-,40-/m1/s1

InChI Key

NBVDRMUHPINBAS-MUMPVVMASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)OCC=C

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)OCC=C

Origin of Product

United States

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